3-(1-(2,5-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Description
The compound 3-(1-(2,5-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a pyrazole derivative featuring a 2,5-dimethylphenyl group at the pyrazole ring’s N1 position, methyl substituents at positions 3 and 5, and a propanoic acid chain at position 4.
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
3-[1-(2,5-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C16H20N2O2/c1-10-5-6-11(2)15(9-10)18-13(4)14(12(3)17-18)7-8-16(19)20/h5-6,9H,7-8H2,1-4H3,(H,19,20) |
InChI Key |
NLDKYKYKURYIQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(C(=N2)C)CCC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2,5-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves multistep reactionsThe reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2,5-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring and the pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic or pyrazole rings.
Scientific Research Applications
Anti-inflammatory Activity
Research has shown that pyrazole derivatives exhibit potent anti-inflammatory effects. The compound has been evaluated for its ability to inhibit inflammatory mediators, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. Studies indicate that pyrazole compounds can reduce the production of pro-inflammatory cytokines, thus alleviating inflammation .
Anticancer Properties
The pyrazole moiety is recognized for its anticancer potential. Compounds similar to 3-(1-(2,5-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid have been synthesized and tested against various cancer cell lines. Results have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including the modulation of cell cycle regulators .
Antimicrobial Effects
The antimicrobial activity of pyrazole derivatives has been well-documented. The compound has shown effectiveness against a range of bacterial and fungal pathogens. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes required for microbial survival .
Synthetic Routes
The synthesis of 3-(1-(2,5-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves multi-step reactions starting from readily available precursors such as 2,5-dimethylphenyl hydrazine and appropriate acylating agents. The general synthetic pathway can be summarized as follows:
- Formation of the Pyrazole Ring : The initial step involves the condensation of 2,5-dimethylphenyl hydrazine with a suitable carbonyl compound to form the pyrazole core.
- Functionalization : Subsequent functionalization can be achieved through acylation or alkylation methods to introduce the propanoic acid moiety.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Characterization Techniques
Characterization of the synthesized compound is typically performed using various analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and confirms the presence of specific functional groups.
- Infrared Spectroscopy (IR) : Used to identify characteristic functional groups based on their vibrational frequencies.
- Mass Spectrometry (MS) : Helps in determining the molecular weight and confirming the molecular formula.
Study on Anti-inflammatory Effects
A study published in a peer-reviewed journal illustrated the anti-inflammatory properties of pyrazole derivatives, including 3-(1-(2,5-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid. In vitro assays showed a significant reduction in nitric oxide production in lipopolysaccharide-stimulated macrophages when treated with this compound .
Anticancer Activity Evaluation
In another investigation focused on anticancer properties, this compound was tested against several cancer cell lines (e.g., breast cancer and colon cancer). The results indicated that it inhibited cell proliferation effectively and induced apoptosis via caspase activation pathways .
Data Summary Table
Mechanism of Action
The mechanism of action of 3-(1-(2,5-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their differences from the target compound:
Analysis of Structural and Functional Differences
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 2,5-dimethylphenyl group increases hydrophobicity compared to ethyl (logP ~2.5 vs. ~1.8 for ethyl-substituted analogs). This enhances membrane permeability but may reduce aqueous solubility.
- Steric Effects : Bulky 2,5-dimethylphenyl substituents could hinder binding to biological targets compared to smaller groups like ethyl or fluorophenyl.
Biological Activity
3-(1-(2,5-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-(1-(2,5-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is , with a molecular weight of 272.34 g/mol. The compound features a pyrazole ring substituted with a propanoic acid moiety and a dimethylphenyl group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₂O₂ |
| Molecular Weight | 272.34 g/mol |
| CAS Number | 1152954-60-3 |
| Solubility | Soluble in polar solvents |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired pyrazole derivative. The specific synthetic pathway can vary based on the desired purity and yield.
Biological Activity
Research indicates that compounds containing the pyrazole moiety exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. The specific biological activities associated with 3-(1-(2,5-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid are detailed below:
Antitumor Activity
Some research suggests that pyrazole derivatives may possess antitumor properties by inhibiting various cancer cell lines. For instance, compounds structurally related to 3-(1-(2,5-Dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid have been evaluated for their ability to induce apoptosis in cancer cells.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Inhibitors of phospholipase A2 (PLA2), for example, have been linked to anti-inflammatory effects. Research on similar compounds indicates that modifications to the pyrazole ring can enhance inhibitory activity against PLA2 enzymes.
Case Studies and Research Findings
- Study on Anti-inflammatory Effects : A study published in a peer-reviewed journal evaluated the anti-inflammatory properties of various pyrazole derivatives. It was found that modifications at the 1-position of the pyrazole significantly affected COX inhibition activity .
- Antitumor Activity Evaluation : Another investigation focused on the cytotoxic effects of substituted pyrazoles against human cancer cell lines. Results indicated that certain structural modifications led to enhanced potency against breast and colon cancer cells .
- Enzyme Inhibition Profile : A detailed analysis of enzyme inhibition showed that specific substitutions on the pyrazole ring could improve binding affinity to PLA2 enzymes, leading to increased anti-inflammatory efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
